

Technical Guide: Core Properties of 2-Ethyl-1H-indene

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Compound of Interest

Compound Name: **2-Ethyl-1h-indene**

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For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of **2-Ethyl-1H-indene**. The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug discovery applications. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols, where available in the public domain, are described to facilitate the replication of key findings.

Core Physicochemical Properties

2-Ethyl-1H-indene is an unsaturated bicyclic hydrocarbon. Its core properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂	[1]
Molecular Weight	144.21 g/mol	[1] [2]
CAS Number	17059-50-6	[1] [3]
Boiling Point	94-96 °C at 10 mmHg	[4]
Density	0.964 g/cm ³	[4]
Refractive Index (n _D)	1.5590	[4]
Flash Point	87 °C	
Storage Temperature	2-8 °C under inert gas (Nitrogen or Argon)	[1]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **2-Ethyl-1H-indene**. While comprehensive spectral data with peak-by-peak analysis for **2-Ethyl-1H-indene** is not readily available in the public literature, data for the closely related precursor, 2-ethyl-1-indanone, provides valuable comparative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete proton and carbon NMR assignments for the related compound, 2-ethyl-1-indanone, have been established through 1D and 2D NMR experiments. These can serve as a reference for the analysis of **2-Ethyl-1H-indene**.

Note: The following data is for 2-ethyl-1-indanone.

¹ H NMR (500 MHz, CDCl ₃)	¹³ C NMR (125 MHz, CDCl ₃)
Chemical Shift (ppm)	Assignment
7.75 (d, J=7.7 Hz, 1H)	Aromatic H
7.58 (t, J=7.4 Hz, 1H)	Aromatic H
7.46 (d, J=7.7 Hz, 1H)	Aromatic H
7.37 (t, J=7.4 Hz, 1H)	Aromatic H
3.35 (dd, J=17.0, 7.5 Hz, 1H)	CH ₂
2.70 (dd, J=17.0, 3.5 Hz, 1H)	CH ₂
2.50 (m, 1H)	CH
1.80 (m, 1H)	CH ₂ (ethyl)
1.50 (m, 1H)	CH ₂ (ethyl)
1.00 (t, J=7.4 Hz, 3H)	CH ₃

Experimental Protocol: NMR Spectroscopy of 2-Ethyl-1-indanone

A sample of 2% 2-ethyl-1-indanone in CDCl₃ was used for analysis.^[5] ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.^[6] The ¹H spectrum was obtained with a single scan, while the ¹³C spectrum required 256 scans.^[5]

Mass Spectrometry (MS)

The mass spectrum of **2-Ethyl-1H-indene** is available through the NIST WebBook. The molecular ion peak ([M]⁺) is observed at m/z 144, consistent with its molecular weight.

Key Fragments:

- m/z 144: Molecular Ion ([C₁₁H₁₂]⁺)
- m/z 129: Loss of a methyl group ([M-CH₃]⁺)
- m/z 115: Loss of an ethyl group ([M-C₂H₅]⁺)

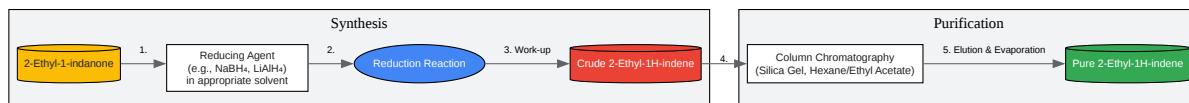
Experimental Protocol: Mass Spectrometry

The mass spectrum was obtained via electron ionization (EI).[\[3\]](#)

Experimental Workflows

As specific, detailed synthesis and purification protocols for **2-Ethyl-1H-indene** are not widely published, a generalized workflow based on the synthesis of related indene derivatives is presented. A common route involves the reduction of the corresponding indanone.

Synthesis and Purification Workflow



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Caption: Generalized workflow for the synthesis of **2-Ethyl-1H-indene** via reduction of 2-ethyl-1-indanone, followed by purification using column chromatography.

Experimental Protocol: Generalized Reduction of 2-Alkyl-1-indanones

A solution of the 2-alkyl-1-indanone in a suitable solvent (e.g., methanol or diethyl ether) is treated with a reducing agent such as sodium borohydride or lithium aluminum hydride at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is extracted.

Experimental Protocol: Generalized Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel.[\[7\]](#) A non-polar eluent system, typically a gradient of hexane and ethyl acetate, is used to separate the desired product from impurities. Fractions are collected and analyzed by TLC to identify those

containing the pure compound. The solvent is then removed under reduced pressure to yield the purified **2-Ethyl-1H-indene**.

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